
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, also known as TTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. TTA is a small molecule that belongs to the class of azetidinone derivatives. It has a molecular weight of 345.36 g/mol and a molecular formula of C15H15F3NO2S.
作用机制
The mechanism of action of 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular signaling pathways. This compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein that plays a key role in regulating the immune response and inflammation. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. In addition, this compound has been found to improve insulin sensitivity and glucose uptake in cells, making it a potential treatment for type 2 diabetes.
实验室实验的优点和局限性
One of the main advantages of using 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several potential future directions for research on 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the use of this compound as a chemopreventive agent for the prevention of cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine.
合成方法
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can be synthesized using a multi-step process involving the reaction of various reagents. One of the most common methods of synthesis involves the reaction of 3-(2,2,2-trifluoroethoxy)aniline with thiophene-3-carboxylic acid, followed by the reaction of the resulting intermediate with 2-bromo-1-phenylethanone. The final product is then purified through column chromatography to obtain this compound in a high yield and purity.
科学研究应用
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-thiophen-3-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)7-17-9-4-15(5-9)10(16)3-8-1-2-18-6-8/h1-2,6,9H,3-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBSGYBVZMLRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone](/img/structure/B2468880.png)
![N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2468881.png)


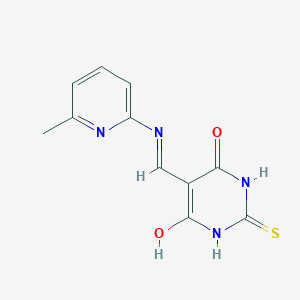
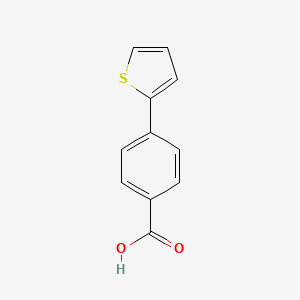
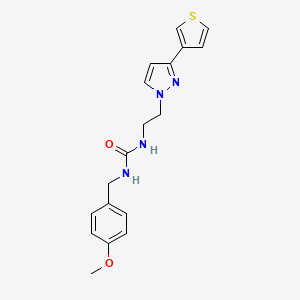
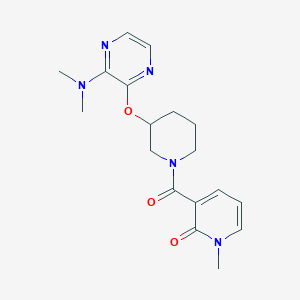
![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2468893.png)
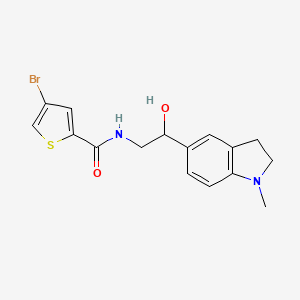
![N-benzyl-1,3-dimethyl-2,4-dioxo-7-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2468897.png)

![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide](/img/structure/B2468899.png)
![N-cyclopentyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2468901.png)